molecular formula C11H14N2O5S B1617364 L-Alanine, N-[[4-(acetylamino)phenyl]sulfonyl]- CAS No. 64527-17-9

L-Alanine, N-[[4-(acetylamino)phenyl]sulfonyl]-

Cat. No.: B1617364
CAS No.: 64527-17-9
M. Wt: 286.31 g/mol
InChI Key: MICBDQHPLNZBLY-ZETCQYMHSA-N
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Description

L-Alanine, N-[[4-(acetylamino)phenyl]sulfonyl]- is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an acetamidophenyl group and a sulfonylamino group attached to a propanoic acid backbone. Its distinct structure allows it to participate in a variety of chemical reactions and makes it useful in numerous applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, N-[[4-(acetylamino)phenyl]sulfonyl]- typically involves the reaction of 4-acetamidophenylsulfonyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of L-Alanine, N-[[4-(acetylamino)phenyl]sulfonyl]- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing waste and production costs. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

L-Alanine, N-[[4-(acetylamino)phenyl]sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The acetamidophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

L-Alanine, N-[[4-(acetylamino)phenyl]sulfonyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or analgesic compound.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of L-Alanine, N-[[4-(acetylamino)phenyl]sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways and affect cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(4-nitrophenyl)sulfonylamino]propanoic acid
  • (2S)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
  • (2S)-2-[(4-chlorophenyl)sulfonylamino]propanoic acid

Uniqueness

L-Alanine, N-[[4-(acetylamino)phenyl]sulfonyl]- is unique due to the presence of the acetamidophenyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the aromatic ring, leading to variations in reactivity and application potential.

Properties

IUPAC Name

(2S)-2-[(4-acetamidophenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-7(11(15)16)13-19(17,18)10-5-3-9(4-6-10)12-8(2)14/h3-7,13H,1-2H3,(H,12,14)(H,15,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICBDQHPLNZBLY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354625
Record name AC1LFFAO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64527-17-9
Record name AC1LFFAO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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